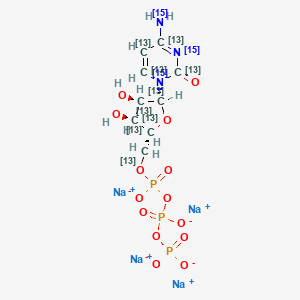
Ctp-13c915n3 sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cytidine-13C9,15N3 5′-triphosphate disodium salt solution, commonly referred to as Ctp-13c915n3 sodium salt, is a nucleoside triphosphate with a pyrimidine ring. It is an isotopically labeled compound used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Cytidine-13C9,15N3 5′-triphosphate disodium salt solution involves the synthesis of cytidine triphosphate, followed by isotopic labeling with carbon-13 and nitrogen-15. The compound is typically prepared in a 100 mM aqueous solution with 5 mM Tris buffer, ensuring high purity and isotopic enrichment .
Industrial Production Methods
Industrial production of Cytidine-13C9,15N3 5′-triphosphate disodium salt solution involves large-scale synthesis using advanced techniques to ensure high isotopic purity (≥98 atom %) and chemical purity (≥95%) . The compound is stored at -20°C and shipped in dry ice to maintain stability .
Chemical Reactions Analysis
Types of Reactions
Cytidine-13C9,15N3 5′-triphosphate disodium salt solution undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., ammonia). Reaction conditions vary depending on the desired product and include controlled temperature, pH, and solvent systems .
Major Products Formed
Major products formed from these reactions include various derivatives of cytidine triphosphate, each with unique chemical and physical properties .
Scientific Research Applications
Cytidine-13C9,15N3 5′-triphosphate disodium salt solution has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Cytidine-13C9,15N3 5′-triphosphate disodium salt solution involves its incorporation into nucleic acids, where it participates in various biochemical processes. The compound targets specific enzymes and pathways involved in nucleotide metabolism, influencing cellular functions and metabolic activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Cytidine-13C9,15N3 5′-triphosphate disodium salt solution include:
- Cytidine 5′-triphosphate disodium salt
- Uridine 5′-triphosphate disodium salt
- Adenosine 5′-triphosphate disodium salt
Uniqueness
Cytidine-13C9,15N3 5′-triphosphate disodium salt solution is unique due to its isotopic labeling with carbon-13 and nitrogen-15, which enhances its utility in NMR spectroscopy and other analytical techniques. This isotopic enrichment provides valuable insights into molecular structures and dynamics that are not achievable with non-labeled compounds .
Properties
Molecular Formula |
C9H12N3Na4O14P3 |
|---|---|
Molecular Weight |
583.00 g/mol |
IUPAC Name |
tetrasodium;[[[(2R,3S,4R,5R)-5-(4-(15N)azanyl-2-oxo(2,4,5,6-13C4,1,3-15N2)pyrimidin-1-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C9H16N3O14P3.4Na/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18);;;;/q;4*+1/p-4/t4-,6-,7-,8-;;;;/m1..../s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1;;;; |
InChI Key |
ADFZKEPUVVAOFV-NUCSLUBTSA-J |
Isomeric SMILES |
[13CH]1=[13CH][15N]([13C](=O)[15N]=[13C]1[15NH2])[13C@H]2[13C@@H]([13C@@H]([13C@H](O2)[13CH2]OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















